molecular formula C17H13ClN2OS B12162603 N-[3-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide

N-[3-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide

Cat. No.: B12162603
M. Wt: 328.8 g/mol
InChI Key: YBPNADQFOKHYCU-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of acetic anhydride to yield the desired thiazole compound. The reaction conditions generally include:

    Temperature: 80-100°C

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Halogenation or nitration reactions can introduce additional functional groups to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[3-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dichlorobenzophenone
  • 3-(3,5-Difluorophenyl)propionic acid

Uniqueness

N-[3-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide stands out due to its unique thiazole ring structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-ylidene]acetamide

InChI

InChI=1S/C17H13ClN2OS/c1-12(21)19-17-20(15-9-7-14(18)8-10-15)16(11-22-17)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

YBPNADQFOKHYCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C(=CS1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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